(S)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
CAS No.:
Cat. No.: VC13697208
Molecular Formula: C7H8IN3O
Molecular Weight: 277.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8IN3O |
|---|---|
| Molecular Weight | 277.06 g/mol |
| IUPAC Name | (7S)-3-iodo-7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
| Standard InChI | InChI=1S/C7H8IN3O/c1-4-2-9-7(12)6-5(8)3-10-11(4)6/h3-4H,2H2,1H3,(H,9,12)/t4-/m0/s1 |
| Standard InChI Key | QXIGOXIYHSLNSE-BYPYZUCNSA-N |
| Isomeric SMILES | C[C@H]1CNC(=O)C2=C(C=NN12)I |
| SMILES | CC1CNC(=O)C2=C(C=NN12)I |
| Canonical SMILES | CC1CNC(=O)C2=C(C=NN12)I |
Introduction
(S)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound with potential applications in medicinal chemistry. This compound belongs to the pyrazolo-pyrazine family, characterized by fused nitrogen-containing rings, which are often associated with significant biological activity.
Synthesis and Derivatives
The synthesis of (S)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves:
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Cyclization reactions to form the pyrazolo-pyrazine scaffold.
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Halogenation to introduce the iodine atom selectively at position 3.
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Enantioselective methods to ensure the (S)-configuration at position 7.
Derivatives of this compound can be synthesized by modifying substituents on the core structure, allowing exploration of its pharmacological potential.
Biological Relevance
The pyrazolo-pyrazine scaffold is known for its pharmacological versatility. Compounds with similar structures have been investigated for their roles as:
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Protein kinase inhibitors.
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Anticancer agents targeting pathways like VEGFR-2 and c-Met.
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Anti-inflammatory compounds.
While specific biological data for (S)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is limited, its structural similarity to other bioactive molecules suggests potential activity in these areas.
Applications in Medicinal Chemistry
(S)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one may serve as:
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A lead compound for drug discovery targeting protein kinases.
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A building block for synthesizing derivatives with enhanced biological activity.
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A probe molecule for studying structure-activity relationships in pyrazolo-pyrazine derivatives.
Research Insights
Studies on related compounds highlight their ability to modulate key biological pathways:
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Inhibitors of VEGFR-2 and c-Met kinases have shown efficacy in cancer models by arresting cell cycles and inducing apoptosis .
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Pyrazolo-based compounds often exhibit low toxicity profiles and high selectivity toward specific targets.
Future Directions
Further research is needed to:
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Evaluate the biological activity of (S)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one through in vitro and in vivo studies.
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Develop analogs to optimize potency and selectivity for therapeutic targets.
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Investigate its pharmacokinetics and safety profile.
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